2-Chloro-4-(2,3-dichlorophenyl)benzoic acid
Description
2-Chloro-4-(2,3-dichlorophenyl)benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by the presence of three chlorine atoms attached to a biphenyl structure with a carboxylic acid functional group
Properties
IUPAC Name |
2-chloro-4-(2,3-dichlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-10-3-1-2-8(12(10)16)7-4-5-9(13(17)18)11(15)6-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXGMWBTLGVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691192 | |
| Record name | 2',3,3'-Trichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-68-1 | |
| Record name | 2',3,3'-Trichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)benzoic acid typically involves the chlorination of biphenyl derivatives followed by carboxylation. One common method is the Friedel-Crafts acylation of 2,3-dichlorobenzene with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
2-Chloro-4-(2,3-dichlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural features. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid
- 2,4-Dichlorophenylboronic acid
- 2,3-Dichlorophenylboronic acid
Uniqueness
2-Chloro-4-(2,3-dichlorophenyl)benzoic acid is unique due to its specific substitution pattern on the biphenyl structure. The position of the chlorine atoms and the carboxylic acid group confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its unique structure also influences its reactivity and interaction with other molecules, providing opportunities for targeted synthesis and functionalization.
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